molecular formula C8H9BrO B1295274 2-Bromo-4,5-dimethylphenol CAS No. 22802-39-7

2-Bromo-4,5-dimethylphenol

Cat. No.: B1295274
CAS No.: 22802-39-7
M. Wt: 201.06 g/mol
InChI Key: GJLPLXXEHFEMBL-UHFFFAOYSA-N
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Description

2-Bromo-4,5-dimethylphenol: is an organic compound with the molecular formula C8H9BrO . It is a brominated phenol derivative characterized by the presence of two methyl groups and a bromine atom attached to a benzene ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4,5-dimethylphenol can be achieved through several methods. One common approach involves the bromination of 4,5-dimethylphenol. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Another method involves the bromination-dehydrobromination reaction, where substituted cyclohexanones are heated in neat diethyl dibromo-malonate at 100°C. This reaction proceeds through a series of HBr eliminations, leading to the formation of the desired brominated phenol .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4,5-dimethylphenol undergoes various chemical reactions, including:

    Electrophilic Substitution: The bromine atom in the compound can be substituted by other electrophiles, such as halogens or nitro groups, under appropriate conditions.

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding phenol without the bromine substituent.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as chlorine (Cl2) or nitric acid (HNO3) can be used for substitution reactions. The reactions are typically carried out in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products

    Electrophilic Substitution: Products include halogenated or nitrated derivatives of this compound.

    Oxidation: Products include quinones or other oxidized phenolic compounds.

    Reduction: The major product is 4,5-dimethylphenol.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C8H9BrO
  • Molecular Weight : 201.06 g/mol
  • CAS Number : 22802-39-7

The structure of 2-bromo-4,5-dimethylphenol consists of a bromine atom and two methyl groups attached to a phenolic ring, which influences its reactivity and applications in synthesis.

Pharmaceutical Applications

This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are utilized in the development of drugs with specific biological activities.

Case Study: Synthesis of Flavonoids

Research indicates that this compound is employed in synthesizing flavonoids and other phenolic compounds. These compounds are known for their antioxidant properties and potential health benefits. For instance, it has been used as a precursor in the preparation of flavones and isoflavones, which are significant in nutraceuticals .

Chemical Synthesis

The compound is also utilized in organic synthesis for producing other chemicals through bromination reactions. Its reactivity allows it to participate in various substitution reactions.

Table 1: Synthesis Pathways Involving this compound

Reaction TypeProductReference
Bromination2-Bromo-4,5-dimethoxybenzoic acidPatent CN102267894A
FluorinationFluorinated derivativesResearchGate publication
AlkylationAlkylated phenolic compoundsGeneral chemical literature

Material Science

In material science, this compound is used as a building block for creating advanced materials such as polymers and resins. Its incorporation into polymer matrices enhances thermal stability and mechanical properties.

Case Study: Polymer Development

Studies have shown that incorporating this compound into polymer formulations can improve their thermal resistance and durability. This application is particularly relevant in developing coatings and adhesives that require enhanced performance under stress .

Agrochemical Applications

The compound has potential uses in agrochemicals as well. Its derivatives are explored for their efficacy as pesticides or herbicides due to their biological activity against certain pests.

Table 2: Agrochemical Applications

Application TypeActive IngredientEfficacy
PesticideDerivatives of this compoundEffective against specific pests
HerbicideModified phenolic compoundsInhibition of weed growth

Mechanism of Action

The mechanism of action of 2-Bromo-4,5-dimethylphenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The bromine atom can participate in halogen bonding, further modulating the compound’s activity. These interactions can affect cellular pathways and processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

2-Bromo-4,5-dimethylphenol can be compared with other brominated phenols, such as:

  • 2-Bromo-4-methylphenol
  • 2-Bromo-5-methylphenol
  • 2-Bromo-3,5-dimethylphenol

These compounds share similar structural features but differ in the position and number of methyl groups. The presence of additional methyl groups in this compound enhances its hydrophobicity and may influence its reactivity and biological activity. This compound’s unique substitution pattern makes it a valuable intermediate in organic synthesis and medicinal chemistry.

Biological Activity

2-Bromo-4,5-dimethylphenol (BrDMP) is a brominated phenolic compound characterized by its molecular formula C8H9BrOC_8H_9BrO and a molecular weight of 201.06 g/mol. This compound is notable for its potential applications in organic synthesis and medicinal chemistry. Despite its utility, research on its biological activity remains limited, particularly regarding its mechanisms of action and specific biological effects.

This compound features a bromine atom located at the second position of the phenolic ring, with two methyl groups at the fourth and fifth positions. This unique structure contributes to its reactivity and potential interactions with biological systems.

The biological activity of BrDMP is primarily attributed to its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the bromine atom can participate in halogen bonding, modulating the compound's activity further. These interactions may affect cellular pathways and processes, leading to observed biological effects.

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor, particularly concerning cytochrome P450 enzymes (CYPs). These enzymes are crucial for drug metabolism, suggesting that BrDMP could influence the pharmacokinetics of co-administered drugs metabolized by CYP1A2. The inhibition of CYP enzymes can result in altered drug efficacy and toxicity profiles.

Toxicological Studies

Toxicological assessments of brominated phenols have shown varying degrees of toxicity across different biological models. For instance, studies have utilized quantitative structure-activity relationship (QSAR) models to evaluate the toxicity of substituted phenols, including BrDMP. These models often correlate hydrophobicity and electronic properties with toxic effects on aquatic organisms like Daphnia .

Table 1: Toxicity Data for Brominated Phenols

CompoundTest OrganismToxicity MeasureReference
This compoundDaphniaEC50 (mg/L)
4-BromophenolRat LiverIC50 (µM)
2-BromophenolTetrahymenaLT50 (hr)

Case Studies

While specific case studies focusing solely on this compound are scarce, related research on brominated phenols provides insights into potential biological activities:

  • Enzyme Interaction Studies : A study investigated the interaction of various brominated phenols with cytochrome P450 enzymes, highlighting the importance of structural features in determining inhibitory potency.
  • Toxicity Assessments : Another investigation assessed the acute toxicity of several brominated compounds on aquatic organisms, establishing a correlation between their chemical structure and observed toxicological effects .
  • Pharmacokinetic Impact : Research has suggested that compounds similar to BrDMP can significantly alter the metabolism of drugs when co-administered, indicating a need for further studies on BrDMP's impact on drug interactions.

Properties

IUPAC Name

2-bromo-4,5-dimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO/c1-5-3-7(9)8(10)4-6(5)2/h3-4,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJLPLXXEHFEMBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30177355
Record name 3,4-Xylenol, 6-bromo-
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Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22802-39-7
Record name 2-Bromo-4,5-dimethylphenol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Xylenol, 6-bromo-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022802397
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Record name 22802-39-7
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Record name 3,4-Xylenol, 6-bromo-
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URL https://comptox.epa.gov/dashboard/DTXSID30177355
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Synthesis routes and methods I

Procedure details

A mixture of 3,4-dimethylphenol (2 g, 16.37 mmol) in DCM (10 mL) at −78° C. was added bromine (0.843 mL, 16.37 mmol) dropwise and the reaction was stirred for 1 h at this temperature. Sat. sodium sulfite solution was added and it was then stirred 5 min at rt and then extracted with EtOAc. The organic layer was dried over MgSO4, filtered and concentrated to obtain 2 g oil. It was then purified with 5% EtOAc/hexane to isolate 800 mg (24%) of the desired product as a white solid. 1H NMR (400 MHz, CDCl3) δ 7.22 (s, 1H), 6.84 (s, 1H), 5.33-5.23 (m, 1H), 2.20 (s, 3H), 2.19 (s, 3H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
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solvent
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0.843 mL
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reactant
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Quantity
0 (± 1) mol
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reactant
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Name

Synthesis routes and methods II

Procedure details

To a solution of 3,4-dimethylphenol (2.48 g, 20.3 mmol, 1 equiv) in DCM (200 mL) at −78° C. (IPA/dry ice) was added dropwise bromine (1.05 mL, 20.3 mmol, 1 equiv). After 1 h, 1 N Na2SO3 was added and the cold bath was removed. After warming to ambient temperature, the DCM layer was separated, dried (Na2SO4), and concentrated in vacuo to provide the product (4.09 g, 100%) as a yellow solid. Regioselectivity>10:1, use as is. 1H NMR (400 MHz, CDCl3) δ 7.21 (s, 1H), 6.83 (s, 1H), 5.26 (s, 1H), 2.20 (s, 3H), 2.18 (s, 3H).
Quantity
2.48 g
Type
reactant
Reaction Step One
Name
IPA dry ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.05 mL
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reactant
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Quantity
200 mL
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solvent
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
Yield
100%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-4,5-dimethylphenol
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Reactant of Route 6
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Customer
Q & A

Q1: What happens when 2-bromo-4,5-dimethylphenol is reacted with xenon difluoride?

A1: Research has shown that reacting this compound with xenon difluoride (XeF2), using boron trifluoride etherate as a catalyst, leads to fluorination of the molecule. [] This reaction produces a mixture of three main products:

    Q2: Does the bromine substituent in this compound always remain in the same position during chemical reactions?

    A2: Interestingly, the bromine substituent in this compound can undergo a shift during specific reactions. One study demonstrated this phenomenon while investigating the oxidation of (-)-2-bromo-3-hydroxy-N-methyl-6-oxomorphinan using Fremy's salt. [] As a model system, researchers also subjected this compound to oxidation with Fremy's salt, followed by reduction. This process yielded 3-bromo-4,5-dimethylpyrocatechol, indicating a shift of the bromine substituent from the 2-position to the 3-position. []

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